molecular formula C20H33N3O2 B11452530 N'-(2-methyl-3-piperidin-1-ylpropanoyl)adamantane-1-carbohydrazide

N'-(2-methyl-3-piperidin-1-ylpropanoyl)adamantane-1-carbohydrazide

Cat. No.: B11452530
M. Wt: 347.5 g/mol
InChI Key: NPWDQTZKIPSCQE-UHFFFAOYSA-N
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Description

N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features an adamantane moiety, which is known for its rigidity and stability, making it a valuable component in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE typically involves the reaction of adamantane-1-carbonyl chloride with 2-methyl-3-(piperidin-1-yl)propanehydrazide. The reaction is carried out in dichloromethane at room temperature in the presence of a base such as triethylamine, yielding the desired product with satisfactory yields (52–87%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance binding affinity and stability, making the compound effective in its biological activities. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(ADAMANTANE-1-CARBONYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPANEHYDRAZIDE is unique due to its combination of the adamantane moiety with a piperidine ring, providing a balance of rigidity and flexibility. This structural uniqueness contributes to its potential in various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

N'-(2-methyl-3-piperidin-1-ylpropanoyl)adamantane-1-carbohydrazide

InChI

InChI=1S/C20H33N3O2/c1-14(13-23-5-3-2-4-6-23)18(24)21-22-19(25)20-10-15-7-16(11-20)9-17(8-15)12-20/h14-17H,2-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

NPWDQTZKIPSCQE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3

solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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